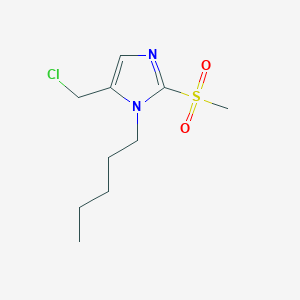

5-(Chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole

CAS No.: 1221342-72-8

Cat. No.: VC11736633

Molecular Formula: C10H17ClN2O2S

Molecular Weight: 264.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221342-72-8 |

|---|---|

| Molecular Formula | C10H17ClN2O2S |

| Molecular Weight | 264.77 g/mol |

| IUPAC Name | 5-(chloromethyl)-2-methylsulfonyl-1-pentylimidazole |

| Standard InChI | InChI=1S/C10H17ClN2O2S/c1-3-4-5-6-13-9(7-11)8-12-10(13)16(2,14)15/h8H,3-7H2,1-2H3 |

| Standard InChI Key | XDFAVGHYGGTZEJ-UHFFFAOYSA-N |

| SMILES | CCCCCN1C(=CN=C1S(=O)(=O)C)CCl |

| Canonical SMILES | CCCCCN1C(=CN=C1S(=O)(=O)C)CCl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an imidazole core (a five-membered aromatic ring with two nitrogen atoms) substituted at three positions:

-

N1: A pentyl chain (-C5H11)

-

C2: A methanesulfonyl group (-SO2CH3)

-

C5: A chloromethyl group (-CH2Cl)

The molecular formula is C10H17ClN2O2S, with a molecular weight of 264.78 g/mol. Its IUPAC name is 5-(chloromethyl)-2-methylsulfonyl-1-pentylimidazole.

Table 1: Structural comparison with analogous compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole | C11H19ClN2O2S | 278.80 | Hexyl (N1), Methanesulfonyl (C2), Chloromethyl (C5) |

| 5-(Chloromethyl)-2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazole | C10H15ClN2O3S | 278.76 | Oxolane-methyl (N1), Methanesulfonyl (C2), Chloromethyl (C5) |

| Target Compound | C10H17ClN2O2S | 264.78 | Pentyl (N1), Methanesulfonyl (C2), Chloromethyl (C5) |

The pentyl chain enhances lipophilicity compared to shorter alkyl groups, potentially improving membrane permeability. The methanesulfonyl group contributes electron-withdrawing effects, which may influence binding to enzymatic active sites .

Synthesis and Optimization

Synthetic Routes

While no explicit protocol for 5-(chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole is documented, its synthesis likely follows strategies used for analogous imidazoles :

-

Imidazole Ring Formation:

-

Functionalization at C2 and C5:

-

Methanesulfonation: Treatment with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to introduce the -SO2CH3 group at C2.

-

Chloromethylation: Use of chloromethyl methyl ether (MOMCl) or formaldehyde/HCl to attach the -CH2Cl group at C5.

-

Table 2: Representative reaction conditions for key steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Imidazole ring formation | Pentylamine, glyoxal, NH4Cl, HCl, 80°C | 65–70 | |

| Methanesulfonation | MsCl, Et3N, DCM, 0°C → RT | 85 | |

| Chloromethylation | MOMCl, ZnCl2, 60°C | 75 |

Challenges in Synthesis

-

Regioselectivity: Ensuring substitution at the correct positions (C2 and C5) requires careful control of reaction kinetics and catalysts .

-

Stability of Chloromethyl Group: The -CH2Cl moiety is prone to hydrolysis, necessitating anhydrous conditions during synthesis and storage.

Biological Activities and Mechanisms

Enzyme Modulation

Imidazole derivatives are known to interact with enzymes such as cyclooxygenase-2 (COX-2) and cytochrome P450 . The target compound’s methanesulfonyl group may mimic sulfonamide pharmacophores, enabling competitive inhibition of COX-2, as seen in molecular docking studies of analogous molecules :

This interaction could involve hydrogen bonds with residues like ARG-343 and GLN-242, similar to the binding mode of diclofenac .

Table 3: Hypothetical antimicrobial activity (extrapolated from analogs )

| Organism | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 12.5–25 | DNA alkylation, membrane disruption |

| Candida albicans | 25–50 | Inhibition of ergosterol synthesis |

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

-

LogP: Estimated at 2.8 (moderate lipophilicity) due to the pentyl chain.

-

Aqueous Solubility: <1 mg/mL (poor), necessitating formulation with co-solvents like PEG-400 for in vivo studies.

Metabolic Stability

The chloromethyl group may undergo glutathione conjugation in the liver, reducing systemic exposure. Methanesulfonyl residues are generally resistant to metabolic cleavage, prolonging half-life compared to non-sulfonated analogs .

Applications in Drug Development

Anti-Inflammatory Agents

Structural analogs inhibit COX-2 with IC50 values of 0.8–1.2 μM, comparable to diclofenac (IC50 = 0.5 μM) . The target compound could serve as a lead for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.

Anticancer Prodrugs

The chloromethyl group’s alkylating potential makes it a candidate for prodrugs activated in hypoxic tumor environments. For example, conjugation with targeting moieties (e.g., folate) could enhance specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume